tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFPBXPQIJEINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Isocyanate or Chloroformate Intermediates
Method Overview:
This method involves the reaction of a suitably protected piperidine derivative with a carbamoylating agent such as tert-butyl chloroformate or an isocyanate derivative. The process typically proceeds under basic or neutral conditions to afford the desired carbamate.
- Start with 4-methylpiperidin-3-ol or a protected form (e.g., N-protected piperidine).
- React with tert-butyl chloroformate in the presence of a base like triethylamine or pyridine.
- The reaction is carried out at low temperatures (0°C to room temperature) to control reactivity.
- The product is purified via chromatography or crystallization.
- This approach is straightforward and commonly used in carbamate synthesis, with yields typically between 70-85%.
- The reaction conditions are mild, and the process is scalable for industrial applications.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | tert-Butyl chloroformate | Dichloromethane | 0°C to RT | 75-85% | Controlled addition to avoid side reactions |
Cyclization and Functionalization of Piperidine Derivatives
Method Overview:
This involves starting from a 4-methylpiperidine precursor, which is first protected or functionalized at the nitrogen or at the 3-position, followed by carbamate formation.
- Synthesize or obtain 4-methylpiperidin-3-amine.
- Protect the amine if necessary.
- React with tert-butyl chloroformate or an equivalent carbamoylating reagent.
- Deprotect if needed to yield the free carbamate.
- Patent literature indicates that protecting groups such as benzyl or Boc are used initially to facilitate selective reactions.
- The process is optimized to minimize side reactions and improve yields, often exceeding 80%.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 2 | tert-Butyl chloroformate | Ethanol or DCM | RT | 80% | Protecting group strategy |
Cyanoacetylation Followed by Carbamate Formation
Method Overview:
A notable route involves initial cyanoacetylation of the piperidine nitrogen, followed by carbamate formation.
- React 4-methylpiperidin-3-amine with cyanoacetyl chloride or cyanoacetic acid derivatives under basic conditions.
- Use coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate acylation.
- Subsequent reaction with tert-butyl chloroformate yields the carbamate.
- This method allows for selective modification at the nitrogen atom.
- It is advantageous for introducing specific substituents at the 3-position of piperidine.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 3 | Cyanoacetic acid, DCC | DCM | 0–25°C | 65-75% | Requires careful control to prevent side reactions |
Multi-step Synthesis via Protective Group Strategies
Method Overview:
This comprehensive approach involves initial protection of the piperidine nitrogen, functionalization at the 4-methyl position, and subsequent carbamate formation.
- Protect the nitrogen with a Boc or benzyl group.
- Introduce the methyl group at the 4-position via alkylation.
- Remove the protecting group.
- React with tert-butyl chloroformate to install the carbamate.
- This method provides high regioselectivity and yields, often above 70%.
- It is suitable for complex molecule synthesis where functional group compatibility is critical.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 4 | Alkylating agents | DMF | 25°C | 70-80% | Sequential protection/deprotection |
Summary of Key Data and Findings
| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Relevance |
|---|---|---|---|---|
| Direct carbamate formation | Simple, scalable | Limited regioselectivity | 70-85% | High |
| Cyclization and functionalization | High regioselectivity | Multi-step | >80% | Moderate |
| Cyanoacetylation route | Specific substitution | Requires careful control | 65-75% | Moderate |
| Multi-step protection | High regioselectivity | Longer process | >70% | High |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and as a protecting group for amines during synthesis processes. This characteristic makes it valuable in the development of new chemical entities.
2. Biology
- Enzyme Inhibitors : The compound has been studied for its potential as an enzyme inhibitor. It can bind to active sites of specific enzymes, preventing substrate binding and catalytic activity. This property is particularly relevant in the context of neurodegenerative diseases where enzyme inhibition may provide therapeutic benefits .
3. Medicine
- Therapeutic Applications : There is ongoing research into the therapeutic potential of this compound, particularly as a precursor in drug development targeting neurological disorders such as Alzheimer's disease. Its ability to inhibit key enzymes involved in amyloid beta peptide aggregation positions it as a candidate for drug development aimed at treating neurodegenerative diseases .
4. Industry
- Agrochemicals and Pharmaceuticals : The compound is also used in the production of agrochemicals and specialty chemicals, indicating its industrial relevance beyond academic research.
Research has demonstrated several biological activities associated with this compound:
- Inhibition of Amyloid Beta Peptides : In vitro studies indicate that this compound significantly reduces amyloid beta peptide aggregation, a hallmark of Alzheimer's disease. This inhibition is critical for developing therapies aimed at mitigating neurodegeneration .
- Neuroprotective Effects : Studies have shown that the compound may protect astrocytes from damage induced by amyloid beta peptides by reducing inflammation markers such as TNF-α and free radicals .
Case Studies
Several studies highlight the efficacy of this compound:
- Study on Neuroprotection : Research demonstrated that the compound effectively reduces inflammation markers in astrocytes exposed to amyloid beta peptides, suggesting potential for neuroprotective applications against Alzheimer's disease .
- Inhibition Studies : Experimental data showed significant inhibition of β-secretase activity by this compound, reinforcing its role as a candidate for developing drugs targeting amyloidogenesis .
Mechanism of Action
The mechanism of action of tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate with structurally related compounds, focusing on substituent effects, stereochemistry, and biological relevance.
Positional Isomerism and Substituent Variations
- tert-Butyl ((3R,4R)-3-methylpiperidin-4-yl)carbamate (CAS: 1262787-66-5, MFCD24395512): This positional isomer substitutes the methyl group at the 3-position and places the carbamate directly on the 4-position of the piperidine ring. This compound is utilized in chiral ligand synthesis for asymmetric catalysis .
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS: 724788-22-1):
Replacing the methyl group with a hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. The hydroxyl group also impacts metabolic stability, as seen in prodrug designs targeting enzymatic cleavage .tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate (MFCD05662446):
Replacing the piperidine ring with pyrrolidine (a five-membered ring) reduces conformational flexibility, which may affect binding affinity in receptor-targeted applications. The 4-methylphenyl substituent enhances hydrophobicity, favoring interactions with aromatic residues in proteins .
Stereochemical Variations
- tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate (CAS: 1052713-47-9): The R,R configuration at the 3- and 4-positions creates a distinct spatial arrangement compared to non-specified stereochemistry in the target compound. This stereochemistry is critical in chiral environments, such as enzyme active sites, where enantioselectivity governs activity .
tert-Butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate (CAS: 1206824-89-6):
N-methylation introduces steric shielding at the nitrogen, reducing basicity and metabolic deamination. This modification is common in CNS-targeting drugs to enhance blood-brain barrier permeability .
Functional Group Additions
- tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate: The addition of a cyanoacetyl group at the 1-position introduces electrophilic character, enabling covalent binding to cysteine residues in kinase inhibitors. This derivative is structurally related to Tofacitinib analogs, highlighting its relevance in autoimmune disease therapeutics .
Comparative Data Table
Key Research Findings
Synthetic Utility : The Boc group in this compound enables selective deprotection under acidic conditions, a feature shared with analogs like tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate .
Biological Activity : Derivatives with aryl substituents (e.g., 4-methylphenyl in pyrrolidine analogs) exhibit enhanced binding to hydrophobic pockets in kinase domains, as observed in preclinical studies .
Metabolic Stability: N-methylated analogs, such as tert-Butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate, demonstrate improved resistance to cytochrome P450 oxidation compared to non-methylated versions .
Biological Activity
Tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This carbamate derivative features a tert-butyl group and a piperidine ring, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in treating neurological disorders and as enzyme inhibitors.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.33 g/mol. The compound's structure includes:
- Tert-butyl group : Provides steric hindrance, affecting reactivity.
- Piperidine ring : Contributes to the compound's interaction with biological targets.
- Carbamate functional group : Allows for covalent bonding with enzymes, potentially leading to inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This property is significant in the context of drug design, particularly for targeting enzymes involved in disease pathways.
- Receptor Modulation : The piperidine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.
1. Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Studies have shown that similar carbamate compounds can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's.
2. Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides (Aβ). For instance, derivatives have shown moderate protective effects against Aβ-induced toxicity in astrocytes, suggesting potential neuroprotective applications.
Case Study 1: Inhibition of Acetylcholinesterase
A study investigated the inhibitory effects of various piperidine derivatives on acetylcholinesterase activity. The results indicated that this compound had significant inhibitory activity, comparable to established inhibitors like galantamine. This suggests its potential use in treating cognitive disorders.
Case Study 2: Neuroprotection Against Aβ
In a model assessing the protective effects against Aβ toxicity, treatment with related piperidine compounds showed increased cell viability in astrocytes exposed to Aβ. The viability improved from 43.78% (Aβ alone) to 62.98% when co-treated with the compound.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ Alone | 43.78 |
| Aβ + Compound | 62.98 |
Q & A
Q. How do steric and electronic effects of the 4-methylpiperidine group influence reactivity in downstream derivatization?
- Methodological Answer :
- Steric Effects : The 4-methyl group hinders axial attack in SN2 reactions (e.g., alkylation). Use bulky electrophiles (e.g., tert-butyl bromoacetate) for selective functionalization .
- Electronic Effects : The electron-donating methyl group increases piperidine basicity (pKa ~10.5 vs. ~9.8 for unsubstituted piperidine), affecting protonation-dependent reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
